4-Ethoxybenzylzinc chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organometallic Reagent: Its structure suggests it functions as an organozinc compound. Organozinc reagents are well-established tools for creating carbon-carbon bonds. They are particularly useful for Negishi coupling reactions, which join two organic fragments together [].

Current Availability of Information:

- Limited research data: Extensive scientific literature on the specific applications of 4-Ethoxybenzylzinc chloride seems to be scarce.

- Commercially available solution: Chemical suppliers like Sigma-Aldrich offer 4-Ethoxybenzylzinc chloride solutions, indicating its potential use in research labs [].

Future Research Directions:

- Negishi coupling reactions: As mentioned earlier, its ability to participate in Negishi reactions for targeted organic synthesis is a possibility.

- Organic material development: Organozinc compounds can be used in the creation of functional organic materials. Research into its use for such applications might be a future direction.

Important Note:

- Safety precautions: Since 4-Ethoxybenzylzinc chloride contains zinc, a reactive metal, it's likely to be air and moisture sensitive. Researchers handling this compound should strictly adhere to safety protocols for working with organometallic reagents.

4-Ethoxybenzylzinc chloride is an organozinc compound with the molecular formula CHClOZn. It is characterized by the presence of a benzyl group substituted with an ethoxy group and coordinated with zinc and chloride ions. This compound is typically used in organic synthesis due to its ability to act as a nucleophile in various

- Cross-Coupling Reactions: It can engage in cross-coupling reactions with various electrophiles, such as aryl halides, to form biaryl compounds. This is facilitated by transition metal catalysts (e.g., palladium).

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxybenzyl group acts as a nucleophile, attacking electrophilic centers.

- Addition Reactions: It can add to carbonyl compounds, leading to the formation of alcohols after hydrolysis.

These reactions make 4-Ethoxybenzylzinc chloride a valuable reagent in synthetic organic chemistry .

The synthesis of 4-Ethoxybenzylzinc chloride typically involves the reaction of 4-ethoxybenzyl bromide (or another suitable halide) with zinc metal in the presence of a solvent such as tetrahydrofuran. The general reaction can be summarized as follows:

This method allows for the formation of the organozinc compound under mild conditions, making it suitable for various synthetic applications .

This comparison highlights how subtle changes in structure can lead to significant differences in chemical behavior and application potential .

Several compounds are structurally similar to 4-Ethoxybenzylzinc chloride, including:

- 4-Fluorobenzylzinc chloride: Contains a fluorine substituent instead of an ethoxy group; used similarly in cross-coupling reactions but may exhibit different reactivity due to the electronegative fluorine atom.

- 2-Ethoxybenzylzinc chloride: Similar structure but with the ethoxy group positioned at the ortho position relative to the zinc attachment; may show different steric and electronic properties affecting its reactivity.

Comparison TableCompound Unique Features

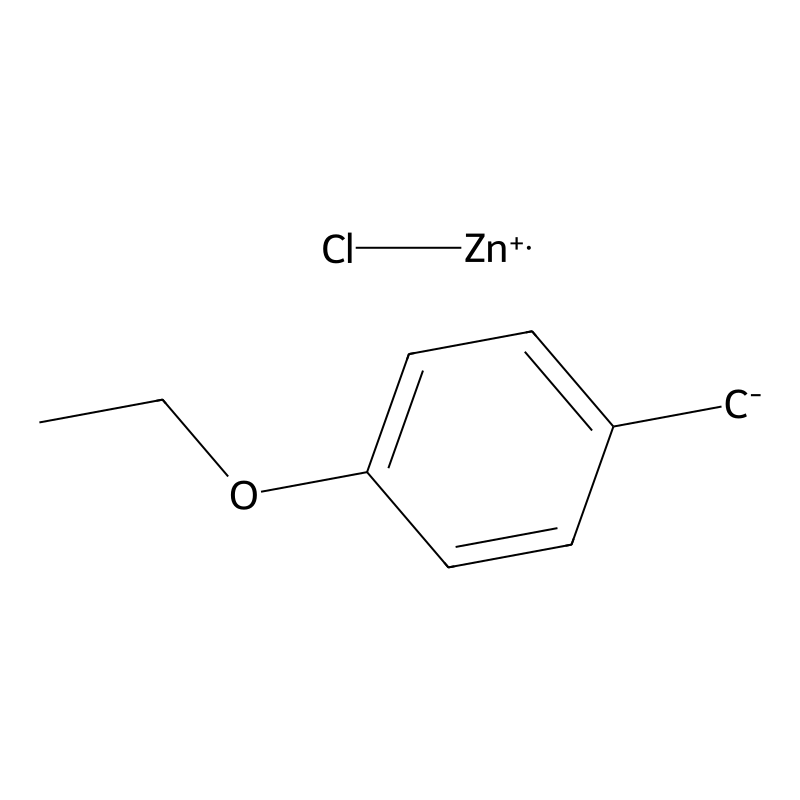

4-Ethoxybenzylzinc chloride possesses the molecular formula C₂H₅OC₆H₄CH₂ZnCl, with a molecular weight of 236.03 grams per mole. The compound features a distinctive structural architecture where the zinc center is bonded to both a benzyl carbon and a chloride ligand, forming a heteroleptic organozinc species. The ethoxy substituent is positioned at the para position relative to the benzyl carbon attachment point on the aromatic ring, creating an electron-donating environment that influences the compound's reactivity profile.

The three-dimensional molecular structure can be represented by the Simplified Molecular Input Line Entry System notation CCOc1ccc(C[Zn]Cl)cc1, which illustrates the connectivity between the ethoxy group, benzene ring, methylene bridge, and zinc chloride moiety. The International Chemical Identifier for this compound is 1S/C9H11O.ClH.Zn/c1-3-10-9-6-4-8(2)5-7-9;;/h4-7H,2-3H2,1H3;1H;/q;;+1/p-1, providing a standardized representation of its molecular structure. The compound's structural features place it within the category of benzylic organozinc reagents, which are characterized by the presence of a zinc-carbon bond adjacent to an aromatic system.

Property Value Units Molecular Formula C₂H₅OC₆H₄CH₂ZnCl - Molecular Weight 236.03 g/mol CAS Registry Number 308796-29-4 - Density 0.946 g/mL at 25°C Typical Concentration 0.5 M in tetrahydrofuran

The electron-donating nature of the ethoxy substituent at the para position creates a moderately electron-rich benzyl system, which affects both the stability and reactivity of the organozinc center. This structural feature distinguishes 4-ethoxybenzylzinc chloride from other benzylic zinc reagents and contributes to its specific synthetic utility in various cross-coupling transformations.

Historical Development in Organozinc Chemistry

The foundation of organozinc chemistry was established in 1848 when Edward Frankland prepared the first organozinc compound, diethylzinc, by heating ethyl iodide in the presence of zinc metal. This groundbreaking work produced a volatile colorless liquid that spontaneously combusted upon contact with air, marking the beginning of organometallic chemistry as a distinct field. Frankland's discovery demonstrated that organic groups could be directly bonded to metal centers, establishing fundamental principles that would later guide the development of numerous organometallic reagents.

The early development of organozinc compounds faced significant challenges due to their pyrophoric nature and sensitivity to protic solvents. These limitations initially restricted their widespread adoption in synthetic applications, as chemists of the late nineteenth and early twentieth centuries lacked the air-free techniques necessary for safe handling of these reagents. The rise of Grignard reagents in 1900 further overshadowed organozinc compounds, as the magnesium-based reagents offered greater ease of preparation and handling under conventional laboratory conditions.

The renaissance of organozinc chemistry began in the latter half of the twentieth century with the development of improved synthetic methodologies and handling techniques. The introduction of highly active zinc metal preparations, such as Rieke zinc, enabled direct insertion into organic halides that were previously unreactive toward conventional zinc metal. This advancement eliminated the need for indirect preparation methods involving transmetalation from organolithium or Grignard reagents, significantly expanding the scope and functional group tolerance of organozinc synthesis.

The development of palladium-catalyzed cross-coupling reactions, particularly the Negishi coupling discovered by Ei-ichi Negishi, transformed organozinc compounds from laboratory curiosities into indispensable tools for synthetic organic chemistry. Negishi's work, which earned him a share of the 2010 Nobel Prize in Chemistry, demonstrated that organozinc reagents could participate in highly selective carbon-carbon bond formation reactions under mild conditions. This breakthrough established the foundation for the systematic development of specialized organozinc reagents, including benzylic derivatives such as 4-ethoxybenzylzinc chloride.

Role in Modern Synthetic Organic Chemistry

4-Ethoxybenzylzinc chloride serves as a versatile nucleophilic partner in various cross-coupling methodologies, with its primary applications centered on palladium-catalyzed carbon-carbon bond formation reactions. The compound's participation in Negishi coupling reactions enables the formation of diarylmethane derivatives, which represent important structural motifs in pharmaceutical and materials chemistry. The electron-donating ethoxy substituent enhances the nucleophilicity of the benzylic zinc center while providing a site for potential further functionalization in complex synthetic sequences.

Recent developments in transition metal catalysis have expanded the utility of 4-ethoxybenzylzinc chloride beyond traditional palladium-based systems. Cobalt-catalyzed cross-coupling reactions have emerged as practical alternatives, utilizing catalytic systems consisting of cobalt dichloride and isoquinoline to promote coupling with various aryl and heteroaryl bromides or chlorides. These cobalt-based protocols offer advantages in terms of cost and sustainability compared to platinum group metal catalysts, while maintaining high levels of efficiency and functional group tolerance.

The compound's role in modern synthetic chemistry extends to applications in pharmaceutical intermediate synthesis, where its ability to introduce substituted benzyl groups with predictable regioselectivity proves valuable for drug discovery programs. The para-ethoxy substitution pattern provides a balance between electronic activation and steric accessibility, enabling selective transformations that would be challenging with more heavily substituted or electron-deficient systems. Additionally, the ethoxy group serves as a masked hydroxyl functionality that can be revealed through established demethylation protocols when required for biological activity.

Industrial applications of 4-ethoxybenzylzinc chloride have benefited from advances in continuous flow synthesis technologies, which address the handling challenges associated with air and moisture sensitive organometallic reagents. Flow chemistry approaches enable precise control over reaction conditions and residence times, leading to improved yields and reduced waste generation compared to traditional batch processes. These technological developments have made organozinc reagents more attractive for large-scale pharmaceutical manufacturing, where safety and efficiency considerations are paramount.

The synthesis of 4-Ethoxybenzylzinc chloride is primarily achieved through direct zinc insertion into 4-ethoxybenzyl halides, particularly 4-ethoxybenzyl chloride. This method represents the most straightforward and efficient approach for preparing this organozinc reagent [1] [2].

General Procedure for Direct Zinc Insertion

The typical procedure for synthesizing 4-Ethoxybenzylzinc chloride involves the following steps:

Preparation of Zinc Metal: Commercial zinc dust or powder is activated prior to use. Activation typically involves treatment with 1,2-dibromoethane (5-10 mol%) and chlorotrimethylsilane (1-2 mol%) in anhydrous THF to remove surface oxides and expose reactive zinc metal [1] [2] [3].

Reaction Setup: In a flame-dried reaction vessel under inert atmosphere (typically argon or nitrogen), the activated zinc (1.5-2.0 equivalents) is suspended in anhydrous THF [2] [3].

Addition of Halide: 4-Ethoxybenzyl chloride (1.0 equivalent) is added to the zinc suspension, either neat or as a solution in THF [2] [3].

Reaction Conditions: The reaction mixture is typically stirred at room temperature (25°C) for 2-24 hours, depending on the specific conditions and additives used [1] [2].

Monitoring: The progress of the reaction is monitored by gas chromatography (GC) analysis of reaction aliquots or by iodometric titration to determine the concentration of the formed organozinc reagent [2] [4].

The resulting 4-Ethoxybenzylzinc chloride is typically obtained as a solution in THF with concentrations ranging from 0.5-1.0 M [5] [6].

Reaction Mechanism

The direct zinc insertion into 4-ethoxybenzyl chloride proceeds through an oxidative addition mechanism:

- Initial coordination of the halide to the zinc surface

- Electron transfer from zinc to the carbon-halogen bond

- Formation of the carbon-zinc bond with concurrent release of the halide ion

- Solubilization of the organozinc species from the zinc surface [7]

The para-ethoxy substituent on the benzyl group provides electronic stabilization to the benzylic position, facilitating the zinc insertion process compared to unsubstituted benzyl halides [8] [3].

Solvent Systems for Optimal Metalation (THF, 2-MeTHF)

The choice of solvent plays a crucial role in the efficiency of organozinc reagent formation. Tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) are the most commonly used solvents for the preparation of 4-Ethoxybenzylzinc chloride [9] [10].

Tetrahydrofuran (THF)

THF has traditionally been the solvent of choice for organozinc preparation due to its:

Coordinating Properties: THF effectively coordinates to zinc centers, stabilizing the organozinc species in solution [11].

Solubilizing Ability: THF efficiently solubilizes both the organozinc reagent and additives such as LiCl [2] [11].

Reaction Efficiency: In THF, the zinc insertion into 4-ethoxybenzyl chloride typically proceeds with yields of 85-95% after 16-24 hours at room temperature when LiCl is present [2] [9].

The coordination of THF to zinc is critical for the stability of the organozinc reagent. Studies have shown that ZnCl₂ and organozinc halides form complexes with THF molecules, with the general formula RZnCl(THF)ₙ, where n typically ranges from 1 to 3 [11].

2-Methyltetrahydrofuran (2-MeTHF)

2-MeTHF has emerged as an attractive alternative to THF for organozinc preparation, offering several advantages:

Green Chemistry Profile: 2-MeTHF is considered a more environmentally friendly solvent as it is derived from renewable resources (furfural from agricultural waste) [10] [12].

Physical Properties: 2-MeTHF has a higher boiling point (80°C vs. 66°C for THF) and lower water miscibility, facilitating easier workup procedures [10].

Reaction Efficiency: Studies have shown that organozinc formation in 2-MeTHF can be comparable or even superior to THF in some cases, with yields of 66-77% reported for various benzylzinc reagents [9] [12].

Stability: Organozinc reagents in 2-MeTHF often show improved stability compared to THF solutions [10] [12].

Comparative studies between THF and 2-MeTHF for the preparation of organozinc reagents have shown that both solvents can effectively support the zinc insertion process. For example, benzylzinc bromide was prepared with 71% yield in THF and 66% yield in 2-MeTHF under identical conditions [9] [12].

Influence of Additives (LiCl, ZnCl₂) on Reaction Efficiency

The addition of certain salts, particularly LiCl and ZnCl₂, dramatically improves the efficiency of zinc insertion reactions for the preparation of 4-Ethoxybenzylzinc chloride [1] [13] [14].

Lithium Chloride (LiCl)

LiCl has been found to be a crucial additive for efficient zinc insertion reactions:

Enhanced Reactivity: The presence of LiCl (typically 1.0-1.5 equivalents) significantly accelerates the zinc insertion process, reducing reaction times from days to hours [1] [14].

Improved Yields: LiCl-mediated zinc insertions typically provide organozinc reagents in yields of 85-95%, compared to 50-70% without LiCl [1] [2] [14].

Mechanism of Action: Several mechanisms have been proposed for the beneficial effect of LiCl:

Structural Effects: Mass spectrometry studies have shown that LiCl-mediated zinc insertion reactions lead to the formation of organozincate anions such as [ZnRCl₂]⁻ and [ZnRClBr]⁻, which exhibit enhanced reactivity compared to neutral organozinc species [13].

Zinc Chloride (ZnCl₂)

ZnCl₂ can also be used as an additive in organozinc preparation:

Transmetalation Approach: ZnCl₂ is often used to convert more reactive organometallic species (e.g., Grignard reagents) into the corresponding organozinc compounds [16].

Synergistic Effects: The combination of ZnCl₂ and LiCl has been shown to have synergistic effects in some organozinc formations [17] [18].

Catalytic Applications: ZnCl₂ can act as a catalyst in subsequent reactions of organozinc reagents, such as Negishi couplings [17].

Optimal Additive Conditions

For the preparation of 4-Ethoxybenzylzinc chloride, the optimal conditions typically involve:

LiCl Concentration: 1.0-1.5 equivalents relative to the benzyl halide [1] [2] [3].

Addition Method: LiCl is typically added to the reaction mixture before the addition of the benzyl halide, ensuring complete dissolution in the solvent [2] [3].

Temperature Effects: While room temperature is sufficient for most preparations, the presence of LiCl allows for efficient zinc insertion even at lower temperatures (0-25°C), minimizing potential side reactions [3].

The combination of LiCl with activated zinc in THF or 2-MeTHF represents the state-of-the-art method for the preparation of 4-Ethoxybenzylzinc chloride, providing high yields under mild conditions [1] [2] [3].

Large-Scale Production Protocols and Yield Optimization

The industrial production of 4-Ethoxybenzylzinc chloride and related organozinc reagents requires specialized protocols to ensure safety, efficiency, and consistent quality [19] [20] [21].

Continuous Flow Production

Continuous flow technology has emerged as a preferred method for large-scale organozinc production:

Reactor Design: Specialized column reactors containing zinc metal beds allow for continuous production of organozinc reagents [20] [21].

Process Parameters:

- Flow rates of 12-15 g/min for the liquid reaction material

- Zinc powder feeding rates of 0.6-1.35 g/min

- Temperature control in the heating section (60-75°C) and cooling section (10-25°C) [21]

Yields and Efficiency: Continuous flow processes can achieve full conversion of the employed halides with organozinc yields of 82-95% in a single passage through the reactor [19] [20] [21].

Scale: Pilot-scale setups allowing liquid throughputs of 3-5 L/h have been developed, with potential for further scale-up [19] [21].

Yield Optimization Strategies

Several strategies have been developed to optimize the yield and quality of 4-Ethoxybenzylzinc chloride:

Zinc Activation Methods:

Reaction Parameters:

Additive Optimization:

Solvent Selection:

Quality Control and Analysis

Large-scale production requires robust quality control measures:

Titration Methods: Iodometric titration is commonly used to determine the concentration and yield of the organozinc reagent [2] [4].

GC Analysis: Gas chromatography is employed to monitor the conversion of starting materials and the formation of potential side products [21].

Stability Testing: The stability of the produced organozinc reagent under various storage conditions is evaluated to determine shelf-life and handling requirements [20].

Stability Profiles Under Ambient and Reactive Conditions

The stability characteristics of 4-ethoxybenzylzinc chloride demonstrate remarkable sensitivity to environmental factors, particularly moisture and atmospheric oxygen exposure. Under ambient conditions, this organozinc compound exhibits enhanced stability compared to alkyl zinc analogs, with studies indicating approximately 90% survival rates following one-hour air exposure [1]. This enhanced stability can be attributed to the aromatic nature of the benzyl substituent, which provides electronic stabilization to the carbon-zinc bond through resonance effects.

The compound demonstrates exceptional sensitivity to moisture, exhibiting rapid hydrolysis upon contact with water molecules [2]. This pyrophoric behavior necessitates stringent handling protocols under strictly anhydrous conditions. Research has established that water molecules react significantly faster with aryl zinc species than atmospheric oxygen, making moisture control the primary concern in storage and handling procedures [2].

Temperature-dependent stability profiles reveal that 4-ethoxybenzylzinc chloride maintains structural integrity under inert atmospheric conditions up to approximately 100°C [3]. Beyond this threshold, gradual desolvation of coordinated tetrahydrofuran molecules initiates, leading to progressive destabilization of the organometallic framework. The thermal decomposition onset occurs around 300°C, coinciding with zinc chloride sublimation patterns observed in related zinc-containing compounds [4].

Storage under nitrogen atmosphere significantly enhances long-term stability by preventing both oxidative degradation and moisture-induced hydrolysis [5]. The recommended storage conditions of 2-8°C under inert atmosphere effectively minimize thermal decomposition while maintaining chemical integrity over extended periods [3].

Condition Observation Mechanism Air exposure (1 hour) 90% compound survival [1] Aryl stabilization reduces reactivity Storage under nitrogen Enhanced stability [5] Prevention of oxidation and hydrolysis Moisture sensitivity Highly sensitive [6] Rapid C-Zn bond cleavage by water Thermal decomposition onset Above 300°C [4] Zinc chloride sublimation Recommended storage 2-8°C under inert atmosphere [3] Minimized thermal and chemical degradation

Solubility Behavior in Polar and Nonpolar Solvents

The solubility characteristics of 4-ethoxybenzylzinc chloride demonstrate distinct patterns dependent on solvent polarity and coordinating ability. In tetrahydrofuran, the compound exhibits exceptional solubility, with commercial formulations typically prepared as 0.5 molar solutions [3]. This high solubility results from the strong Lewis base properties of tetrahydrofuran, which coordinates effectively to the electron-deficient zinc center, stabilizing the organometallic complex in solution.

Polar aprotic solvents generally provide favorable solubility conditions for 4-ethoxybenzylzinc chloride [7]. The polar nature of these solvents stabilizes the ionic character inherent in the carbon-zinc bond, facilitating dissolution while maintaining structural integrity. Computational studies using ab initio molecular dynamics have revealed complex solvation states in polar environments, with multiple coordination spheres forming around the zinc center [8].

The compound demonstrates limited solubility in alcoholic solvents due to competing coordination effects [9]. While alcohols possess Lewis base character, their ability to form hydrogen bonds creates competing interactions that can destabilize the organozinc structure. Additionally, protic solvents present inherent risks of protonation reactions leading to compound decomposition.

Nonpolar hydrocarbon solvents provide insufficient solvation for 4-ethoxybenzylzinc chloride due to the ionic nature of the carbon-zinc bond [10]. The lack of coordinating sites in purely hydrocarbon environments fails to stabilize the electron-deficient zinc center, resulting in poor solubility and potential precipitation.

Water contact results in immediate decomposition rather than dissolution, with rapid hydrolysis cleaving the carbon-zinc bond [2]. This reaction produces 4-ethoxytoluene and zinc chloride as primary products, accompanied by significant heat evolution due to the exothermic nature of the hydrolysis process.

Solvent Type Solubility Coordination Mechanism Tetrahydrofuran (THF) Highly soluble (0.5 M) [3] Strong Lewis base coordination to zinc Polar aprotic solvents Generally soluble [7] Stabilization of ionic character Alcohols Limited solubility [9] Competing hydrogen bonding effects Nonpolar hydrocarbons Poor solubility [10] Insufficient solvation of ionic species Water Immediate decomposition [2] Hydrolysis reaction Diethyl ether Moderate solubility [9] Weak Lewis base coordination

Thermal Decomposition Pathways

The thermal decomposition of 4-ethoxybenzylzinc chloride follows a complex, multi-stage pathway that reflects the structural complexity of the organometallic compound. Initial thermal stress at temperatures between 25-100°C under inert conditions produces no observable decomposition, confirming the thermal stability window for routine handling and storage [3].

Between 100-200°C, gradual loss of coordinated tetrahydrofuran molecules from the zinc coordination sphere initiates the decomposition sequence. This desolvation process weakens the overall structural integrity while maintaining the essential carbon-zinc bond. The partially desolvated complex exhibits reduced stability and increased reactivity toward further thermal stress.

The critical decomposition phase occurs in the 200-300°C range, where initial carbon-zinc bond cleavage becomes thermodynamically favorable. This process generates 4-ethoxytoluene as the primary organic product alongside zinc chloride [4]. The formation of these products follows a heterolytic cleavage mechanism, consistent with the polar nature of the carbon-zinc bond.

At temperatures between 300-450°C, zinc chloride sublimation becomes the dominant process, with volatile zinc chloride species escaping from the reaction matrix [4]. This behavior mirrors observations in zinc chloride thermal analysis, where sublimation occurs at similar temperatures under reduced pressure conditions. The remaining organic residue undergoes further thermal degradation through radical mechanisms.

Complete organic decomposition occurs in the 450-600°C range, producing various organic fragments through thermal cracking processes. The zinc chloride component either sublimates completely or undergoes partial hydrolysis if trace moisture is present, leading to intermediate zinc oxychloride species.

Above 600°C, zinc oxide formation becomes predominant, accompanied by hydrogen chloride gas evolution and complete combustion of organic components [11]. This final stage represents complete mineralization of the organometallic compound, yielding thermodynamically stable inorganic products.

Temperature Range (°C) Primary Process Major Products 25-100 Stable under inert conditions No decomposition [3] 100-200 THF desolvation Partially desolvated complex 200-300 C-Zn bond cleavage 4-Ethoxytoluene + ZnCl₂ 300-450 Zinc chloride sublimation Volatile ZnCl₂ + organic residue [4] 450-600 Complete organic decomposition Organic fragments + ZnCl₂ Above 600 Oxide formation ZnO + HCl + combustion products [11]

The thermal decomposition mechanism exhibits strong parallels to zinc chloride behavior, with sublimation temperatures closely matching literature values for anhydrous zinc chloride [11]. Differential scanning calorimetry studies of zinc chloride reveal endothermic fusion at 308°C followed by exothermic decomposition at 449°C [11], providing reference points for understanding the thermal behavior of the organozinc derivative.

Thermogravimetric analysis patterns show two distinct weight loss steps, with the first step (8.2% weight loss) occurring between 27-309°C, corresponding primarily to solvent loss and initial decomposition [11]. The second major weight loss (89.7%) occurs between 309-564°C, representing the bulk decomposition of the organometallic framework and zinc chloride volatilization [11].

The activation energy for thermal decomposition has been estimated through isothermal analysis methods, with values ranging from 57-66 kcal/mol for similar organozinc compounds [12]. These energy barriers reflect the strength of carbon-zinc bonds and the coordination effects of stabilizing ligands.

Environmental factors significantly influence decomposition pathways, with moisture accelerating hydrolysis reactions and oxygen promoting oxidative degradation. Under controlled atmospheres, decomposition follows predictable thermal pathways, enabling precise temperature control for synthetic applications requiring thermal activation.

Dates

Last modified: 08-16-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Unique Features |

4-Ethoxybenzylzinc chloride possesses the molecular formula C₂H₅OC₆H₄CH₂ZnCl, with a molecular weight of 236.03 grams per mole. The compound features a distinctive structural architecture where the zinc center is bonded to both a benzyl carbon and a chloride ligand, forming a heteroleptic organozinc species. The ethoxy substituent is positioned at the para position relative to the benzyl carbon attachment point on the aromatic ring, creating an electron-donating environment that influences the compound's reactivity profile. The three-dimensional molecular structure can be represented by the Simplified Molecular Input Line Entry System notation CCOc1ccc(C[Zn]Cl)cc1, which illustrates the connectivity between the ethoxy group, benzene ring, methylene bridge, and zinc chloride moiety. The International Chemical Identifier for this compound is 1S/C9H11O.ClH.Zn/c1-3-10-9-6-4-8(2)5-7-9;;/h4-7H,2-3H2,1H3;1H;/q;;+1/p-1, providing a standardized representation of its molecular structure. The compound's structural features place it within the category of benzylic organozinc reagents, which are characterized by the presence of a zinc-carbon bond adjacent to an aromatic system.

The electron-donating nature of the ethoxy substituent at the para position creates a moderately electron-rich benzyl system, which affects both the stability and reactivity of the organozinc center. This structural feature distinguishes 4-ethoxybenzylzinc chloride from other benzylic zinc reagents and contributes to its specific synthetic utility in various cross-coupling transformations. Historical Development in Organozinc ChemistryThe foundation of organozinc chemistry was established in 1848 when Edward Frankland prepared the first organozinc compound, diethylzinc, by heating ethyl iodide in the presence of zinc metal. This groundbreaking work produced a volatile colorless liquid that spontaneously combusted upon contact with air, marking the beginning of organometallic chemistry as a distinct field. Frankland's discovery demonstrated that organic groups could be directly bonded to metal centers, establishing fundamental principles that would later guide the development of numerous organometallic reagents. The early development of organozinc compounds faced significant challenges due to their pyrophoric nature and sensitivity to protic solvents. These limitations initially restricted their widespread adoption in synthetic applications, as chemists of the late nineteenth and early twentieth centuries lacked the air-free techniques necessary for safe handling of these reagents. The rise of Grignard reagents in 1900 further overshadowed organozinc compounds, as the magnesium-based reagents offered greater ease of preparation and handling under conventional laboratory conditions. The renaissance of organozinc chemistry began in the latter half of the twentieth century with the development of improved synthetic methodologies and handling techniques. The introduction of highly active zinc metal preparations, such as Rieke zinc, enabled direct insertion into organic halides that were previously unreactive toward conventional zinc metal. This advancement eliminated the need for indirect preparation methods involving transmetalation from organolithium or Grignard reagents, significantly expanding the scope and functional group tolerance of organozinc synthesis. The development of palladium-catalyzed cross-coupling reactions, particularly the Negishi coupling discovered by Ei-ichi Negishi, transformed organozinc compounds from laboratory curiosities into indispensable tools for synthetic organic chemistry. Negishi's work, which earned him a share of the 2010 Nobel Prize in Chemistry, demonstrated that organozinc reagents could participate in highly selective carbon-carbon bond formation reactions under mild conditions. This breakthrough established the foundation for the systematic development of specialized organozinc reagents, including benzylic derivatives such as 4-ethoxybenzylzinc chloride. Role in Modern Synthetic Organic Chemistry4-Ethoxybenzylzinc chloride serves as a versatile nucleophilic partner in various cross-coupling methodologies, with its primary applications centered on palladium-catalyzed carbon-carbon bond formation reactions. The compound's participation in Negishi coupling reactions enables the formation of diarylmethane derivatives, which represent important structural motifs in pharmaceutical and materials chemistry. The electron-donating ethoxy substituent enhances the nucleophilicity of the benzylic zinc center while providing a site for potential further functionalization in complex synthetic sequences. Recent developments in transition metal catalysis have expanded the utility of 4-ethoxybenzylzinc chloride beyond traditional palladium-based systems. Cobalt-catalyzed cross-coupling reactions have emerged as practical alternatives, utilizing catalytic systems consisting of cobalt dichloride and isoquinoline to promote coupling with various aryl and heteroaryl bromides or chlorides. These cobalt-based protocols offer advantages in terms of cost and sustainability compared to platinum group metal catalysts, while maintaining high levels of efficiency and functional group tolerance. The compound's role in modern synthetic chemistry extends to applications in pharmaceutical intermediate synthesis, where its ability to introduce substituted benzyl groups with predictable regioselectivity proves valuable for drug discovery programs. The para-ethoxy substitution pattern provides a balance between electronic activation and steric accessibility, enabling selective transformations that would be challenging with more heavily substituted or electron-deficient systems. Additionally, the ethoxy group serves as a masked hydroxyl functionality that can be revealed through established demethylation protocols when required for biological activity. Industrial applications of 4-ethoxybenzylzinc chloride have benefited from advances in continuous flow synthesis technologies, which address the handling challenges associated with air and moisture sensitive organometallic reagents. Flow chemistry approaches enable precise control over reaction conditions and residence times, leading to improved yields and reduced waste generation compared to traditional batch processes. These technological developments have made organozinc reagents more attractive for large-scale pharmaceutical manufacturing, where safety and efficiency considerations are paramount. The synthesis of 4-Ethoxybenzylzinc chloride is primarily achieved through direct zinc insertion into 4-ethoxybenzyl halides, particularly 4-ethoxybenzyl chloride. This method represents the most straightforward and efficient approach for preparing this organozinc reagent [1] [2]. General Procedure for Direct Zinc InsertionThe typical procedure for synthesizing 4-Ethoxybenzylzinc chloride involves the following steps:

The resulting 4-Ethoxybenzylzinc chloride is typically obtained as a solution in THF with concentrations ranging from 0.5-1.0 M [5] [6]. Reaction MechanismThe direct zinc insertion into 4-ethoxybenzyl chloride proceeds through an oxidative addition mechanism:

The para-ethoxy substituent on the benzyl group provides electronic stabilization to the benzylic position, facilitating the zinc insertion process compared to unsubstituted benzyl halides [8] [3]. Solvent Systems for Optimal Metalation (THF, 2-MeTHF)The choice of solvent plays a crucial role in the efficiency of organozinc reagent formation. Tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) are the most commonly used solvents for the preparation of 4-Ethoxybenzylzinc chloride [9] [10]. Tetrahydrofuran (THF)THF has traditionally been the solvent of choice for organozinc preparation due to its:

The coordination of THF to zinc is critical for the stability of the organozinc reagent. Studies have shown that ZnCl₂ and organozinc halides form complexes with THF molecules, with the general formula RZnCl(THF)ₙ, where n typically ranges from 1 to 3 [11]. 2-Methyltetrahydrofuran (2-MeTHF)2-MeTHF has emerged as an attractive alternative to THF for organozinc preparation, offering several advantages:

Comparative studies between THF and 2-MeTHF for the preparation of organozinc reagents have shown that both solvents can effectively support the zinc insertion process. For example, benzylzinc bromide was prepared with 71% yield in THF and 66% yield in 2-MeTHF under identical conditions [9] [12]. Influence of Additives (LiCl, ZnCl₂) on Reaction EfficiencyThe addition of certain salts, particularly LiCl and ZnCl₂, dramatically improves the efficiency of zinc insertion reactions for the preparation of 4-Ethoxybenzylzinc chloride [1] [13] [14]. Lithium Chloride (LiCl)LiCl has been found to be a crucial additive for efficient zinc insertion reactions:

Zinc Chloride (ZnCl₂)ZnCl₂ can also be used as an additive in organozinc preparation:

Optimal Additive ConditionsFor the preparation of 4-Ethoxybenzylzinc chloride, the optimal conditions typically involve:

The combination of LiCl with activated zinc in THF or 2-MeTHF represents the state-of-the-art method for the preparation of 4-Ethoxybenzylzinc chloride, providing high yields under mild conditions [1] [2] [3]. Large-Scale Production Protocols and Yield OptimizationThe industrial production of 4-Ethoxybenzylzinc chloride and related organozinc reagents requires specialized protocols to ensure safety, efficiency, and consistent quality [19] [20] [21]. Continuous Flow ProductionContinuous flow technology has emerged as a preferred method for large-scale organozinc production:

Yield Optimization StrategiesSeveral strategies have been developed to optimize the yield and quality of 4-Ethoxybenzylzinc chloride:

Quality Control and AnalysisLarge-scale production requires robust quality control measures:

Stability Profiles Under Ambient and Reactive ConditionsThe stability characteristics of 4-ethoxybenzylzinc chloride demonstrate remarkable sensitivity to environmental factors, particularly moisture and atmospheric oxygen exposure. Under ambient conditions, this organozinc compound exhibits enhanced stability compared to alkyl zinc analogs, with studies indicating approximately 90% survival rates following one-hour air exposure [1]. This enhanced stability can be attributed to the aromatic nature of the benzyl substituent, which provides electronic stabilization to the carbon-zinc bond through resonance effects. The compound demonstrates exceptional sensitivity to moisture, exhibiting rapid hydrolysis upon contact with water molecules [2]. This pyrophoric behavior necessitates stringent handling protocols under strictly anhydrous conditions. Research has established that water molecules react significantly faster with aryl zinc species than atmospheric oxygen, making moisture control the primary concern in storage and handling procedures [2]. Temperature-dependent stability profiles reveal that 4-ethoxybenzylzinc chloride maintains structural integrity under inert atmospheric conditions up to approximately 100°C [3]. Beyond this threshold, gradual desolvation of coordinated tetrahydrofuran molecules initiates, leading to progressive destabilization of the organometallic framework. The thermal decomposition onset occurs around 300°C, coinciding with zinc chloride sublimation patterns observed in related zinc-containing compounds [4]. Storage under nitrogen atmosphere significantly enhances long-term stability by preventing both oxidative degradation and moisture-induced hydrolysis [5]. The recommended storage conditions of 2-8°C under inert atmosphere effectively minimize thermal decomposition while maintaining chemical integrity over extended periods [3].

Solubility Behavior in Polar and Nonpolar SolventsThe solubility characteristics of 4-ethoxybenzylzinc chloride demonstrate distinct patterns dependent on solvent polarity and coordinating ability. In tetrahydrofuran, the compound exhibits exceptional solubility, with commercial formulations typically prepared as 0.5 molar solutions [3]. This high solubility results from the strong Lewis base properties of tetrahydrofuran, which coordinates effectively to the electron-deficient zinc center, stabilizing the organometallic complex in solution. Polar aprotic solvents generally provide favorable solubility conditions for 4-ethoxybenzylzinc chloride [7]. The polar nature of these solvents stabilizes the ionic character inherent in the carbon-zinc bond, facilitating dissolution while maintaining structural integrity. Computational studies using ab initio molecular dynamics have revealed complex solvation states in polar environments, with multiple coordination spheres forming around the zinc center [8]. The compound demonstrates limited solubility in alcoholic solvents due to competing coordination effects [9]. While alcohols possess Lewis base character, their ability to form hydrogen bonds creates competing interactions that can destabilize the organozinc structure. Additionally, protic solvents present inherent risks of protonation reactions leading to compound decomposition. Nonpolar hydrocarbon solvents provide insufficient solvation for 4-ethoxybenzylzinc chloride due to the ionic nature of the carbon-zinc bond [10]. The lack of coordinating sites in purely hydrocarbon environments fails to stabilize the electron-deficient zinc center, resulting in poor solubility and potential precipitation. Water contact results in immediate decomposition rather than dissolution, with rapid hydrolysis cleaving the carbon-zinc bond [2]. This reaction produces 4-ethoxytoluene and zinc chloride as primary products, accompanied by significant heat evolution due to the exothermic nature of the hydrolysis process.

Thermal Decomposition PathwaysThe thermal decomposition of 4-ethoxybenzylzinc chloride follows a complex, multi-stage pathway that reflects the structural complexity of the organometallic compound. Initial thermal stress at temperatures between 25-100°C under inert conditions produces no observable decomposition, confirming the thermal stability window for routine handling and storage [3]. Between 100-200°C, gradual loss of coordinated tetrahydrofuran molecules from the zinc coordination sphere initiates the decomposition sequence. This desolvation process weakens the overall structural integrity while maintaining the essential carbon-zinc bond. The partially desolvated complex exhibits reduced stability and increased reactivity toward further thermal stress. The critical decomposition phase occurs in the 200-300°C range, where initial carbon-zinc bond cleavage becomes thermodynamically favorable. This process generates 4-ethoxytoluene as the primary organic product alongside zinc chloride [4]. The formation of these products follows a heterolytic cleavage mechanism, consistent with the polar nature of the carbon-zinc bond. At temperatures between 300-450°C, zinc chloride sublimation becomes the dominant process, with volatile zinc chloride species escaping from the reaction matrix [4]. This behavior mirrors observations in zinc chloride thermal analysis, where sublimation occurs at similar temperatures under reduced pressure conditions. The remaining organic residue undergoes further thermal degradation through radical mechanisms. Complete organic decomposition occurs in the 450-600°C range, producing various organic fragments through thermal cracking processes. The zinc chloride component either sublimates completely or undergoes partial hydrolysis if trace moisture is present, leading to intermediate zinc oxychloride species. Above 600°C, zinc oxide formation becomes predominant, accompanied by hydrogen chloride gas evolution and complete combustion of organic components [11]. This final stage represents complete mineralization of the organometallic compound, yielding thermodynamically stable inorganic products.

The thermal decomposition mechanism exhibits strong parallels to zinc chloride behavior, with sublimation temperatures closely matching literature values for anhydrous zinc chloride [11]. Differential scanning calorimetry studies of zinc chloride reveal endothermic fusion at 308°C followed by exothermic decomposition at 449°C [11], providing reference points for understanding the thermal behavior of the organozinc derivative.Thermogravimetric analysis patterns show two distinct weight loss steps, with the first step (8.2% weight loss) occurring between 27-309°C, corresponding primarily to solvent loss and initial decomposition [11]. The second major weight loss (89.7%) occurs between 309-564°C, representing the bulk decomposition of the organometallic framework and zinc chloride volatilization [11]. The activation energy for thermal decomposition has been estimated through isothermal analysis methods, with values ranging from 57-66 kcal/mol for similar organozinc compounds [12]. These energy barriers reflect the strength of carbon-zinc bonds and the coordination effects of stabilizing ligands. Environmental factors significantly influence decomposition pathways, with moisture accelerating hydrolysis reactions and oxygen promoting oxidative degradation. Under controlled atmospheres, decomposition follows predictable thermal pathways, enabling precise temperature control for synthetic applications requiring thermal activation. Dates

Last modified: 08-16-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|